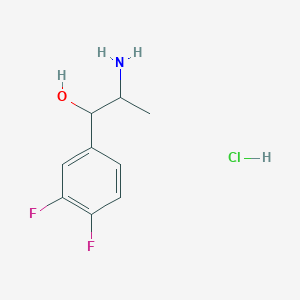

2-Amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride

Descripción general

Descripción

2-Amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H12ClF2NO and a molecular weight of 223.65 g/mol . This compound is characterized by the presence of an amino group, a difluorophenyl group, and a propanol moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride typically involves the reaction of 3,4-difluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl) .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The purification process may involve recrystallization or chromatography techniques to obtain the desired product .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: Formation of the corresponding ketone or aldehyde

Reduction: Formation of the amine

Substitution: Formation of substituted derivatives with various functional groups

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound is primarily utilized in pharmaceutical chemistry as a precursor for synthesizing various therapeutic agents. Its difluorophenyl moiety enhances lipophilicity, which is crucial for drug efficacy and bioavailability.

Case Study: Synthesis of Analgesics

Research has demonstrated that 2-amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride can be used to synthesize analgesic compounds that interact with pain pathways in the body. For instance, derivatives of this compound have shown promising results in modulating pain response through receptor interactions.

Biochemical Probes

This compound is being investigated as a biochemical probe to study enzyme interactions. Its ability to bind selectively to certain enzymes can help elucidate their mechanisms of action.

Research Findings: Enzyme Interaction Studies

Studies have indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property makes it a valuable tool for understanding metabolic disorders and developing targeted therapies.

Material Science

In addition to its biological applications, this compound is being explored for its potential use in material science, particularly in the development of polymers and coatings.

Application Example: Coating Formulations

The incorporation of this compound into polymer matrices has been shown to enhance the mechanical properties of coatings, making them more resilient to environmental stressors.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Synthesis of analgesics and other drugs | Enhanced efficacy through lipophilicity |

| Biochemical Probes | Studying enzyme interactions | Inhibition of specific metabolic enzymes |

| Material Science | Development of advanced coatings | Improved mechanical properties |

Mecanismo De Acción

The mechanism of action of 2-Amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparación Con Compuestos Similares

- 2-Amino-1-(3,4-dihydroxyphenyl)propan-1-ol hydrochloride

- 2-Amino-1-(3,4-dimethoxyphenyl)propan-1-ol hydrochloride

- 2-Amino-1-(3,4-dichlorophenyl)propan-1-ol hydrochloride

Comparison:

- 2-Amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride is unique due to the presence of fluorine atoms, which can enhance the compound’s metabolic stability and binding affinity to target proteins .

- 2-Amino-1-(3,4-dihydroxyphenyl)propan-1-ol hydrochloride has hydroxyl groups that can participate in additional hydrogen bonding interactions .

- 2-Amino-1-(3,4-dimethoxyphenyl)propan-1-ol hydrochloride contains methoxy groups that can influence the compound’s lipophilicity and solubility .

- 2-Amino-1-(3,4-dichlorophenyl)propan-1-ol hydrochloride has chlorine atoms that can affect the compound’s reactivity and toxicity .

Actividad Biológica

2-Amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C10H12ClF2N

- Molecular Weight : 221.66 g/mol

- CAS Number : Not specified

The presence of the difluorophenyl group is believed to enhance the compound's biological activity by influencing its interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to cancer metabolism.

- Adrenergic Receptor Interaction : The compound may act as a sympathomimetic agent, influencing norepinephrine release and modulating adrenergic receptor activity, which could have implications for cardiovascular and neurological conditions.

Table 1: Summary of Biological Activities

Case Study 1: Inhibition of LDH

A study focused on the compound's ability to inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. The research demonstrated that this compound exhibited low nanomolar inhibition of both LDHA and LDHB isoforms. This inhibition was correlated with reduced lactate production in pancreatic cancer cell lines (MiaPaCa2) and sarcoma cells (A673), suggesting a potential therapeutic application in cancer treatment .

Case Study 2: Adrenergic Receptor Modulation

Further investigations revealed that the compound acts on adrenergic receptors, potentially enhancing norepinephrine signaling. This activity could be beneficial in treating conditions such as hypotension or certain types of depression where norepinephrine levels are critical .

Propiedades

IUPAC Name |

2-amino-1-(3,4-difluorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO.ClH/c1-5(12)9(13)6-2-3-7(10)8(11)4-6;/h2-5,9,13H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINOPQABKUPGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)F)F)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.